Desflurane

概要

説明

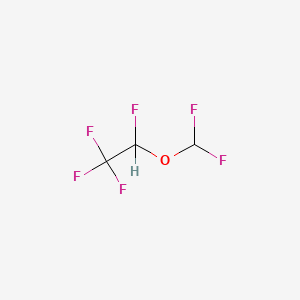

デスフルランは、化学的には2-(ジフルオロメトキシ)-1,1,1,2-テトラフルオロエタンとして知られており、主に全身麻酔の維持に使用される高度にフッ素化されたメチルエチルエーテルです。これは、血液への溶解度が低いため、急速な発現と消失を示す揮発性麻酔薬です。 デスフルランは、特に外来手術において、麻酔の誘導と維持における効率性から、臨床設定でよく選択されます .

準備方法

合成経路と反応条件: デスフルランは通常、五塩化アンチモンの存在下、フッ化水素との反応により、イソフルラン(1-クロロ-2,2,2-トリフルオロエチルジフルオロメチルエーテル)から合成されます。 反応は、約6〜7時間、9〜18°Cの温度で行われます .

工業生産方法: 工業設定では、デスフルランの調製は、活性化アルミナ、クロム塩、およびランタンやセリウムなどの希土類金属で構成される触媒を使用して、イソフルランの連続変換を含む。 この方法は触媒の活性と寿命を高めるため、大規模生産に適しています .

化学反応の分析

反応の種類: デスフルランは、フッ素化された構造のために、主に置換反応を起こします。 これは、麻酔回路内の二酸化炭素吸収剤と反応し、乾燥した条件下では一酸化炭素を生成する可能性があります .

一般的な試薬と条件:

フッ化水素: イソフルランからのデスフルランの合成に使用されます。

五塩化アンチモン: 合成プロセスにおいて触媒として作用します。

生成される主な生成物:

デスフルラン: 主要な製品。

一酸化炭素: 二酸化炭素吸収剤との反応中に生成される副産物.

4. 科学研究の用途

デスフルランは、さまざまな分野の科学研究で広く使用されています。

化学: そのユニークな化学的性質と反応について研究されています。

生物学: 麻酔とその生物系への影響に関する研究に使用されます。

科学的研究の応用

Anesthesia Recovery

Desflurane is noted for its rapid recovery profile compared to other inhalational anesthetics. Several studies have demonstrated that patients emerge from this compound anesthesia faster than those receiving sevoflurane or isoflurane.

Case Study: Urological Surgery

A study comparing this compound to sevoflurane in patients undergoing urological cystoscopic surgery found that the mean time to eye-opening was significantly shorter for this compound (5.0 minutes) compared to sevoflurane (7.9 minutes) with a p-value of <0.001 . The median time until readiness for discharge was also notably shorter in the this compound group (9 minutes vs. 20 minutes, p = 0.020).

| Category | Sevoflurane (n = 24) | This compound (n = 25) | p-Value |

|---|---|---|---|

| Very satisfied | 11 (45.8%) | 11 (44.0%) | 0.8839 |

| Satisfied | 12 (50.0%) | 14 (56.0%) | |

| Unsatisfied | 1 (4.2%) | 0 (0.0%) |

Hemodynamic Stability

This compound has been shown to provide better hemodynamic control during surgery, particularly in patients requiring hypotensive anesthesia.

Case Study: Spinal Surgery

In a study involving morbidly obese patients undergoing spinal surgery, this compound maintained tighter arterial blood pressure control compared to isoflurane, with significantly fewer episodes of intraoperative hypotension . The systolic blood pressure remained within the desired range more consistently with this compound.

Effects on Circadian Rhythms

Recent research has indicated that this compound anesthesia can influence circadian rhythms, which may have implications for postoperative recovery and overall patient outcomes.

Study Findings

A study involving mice showed that exposure to this compound caused a phase shift in circadian rhythms, suggesting its potential impact on biological clocks depending on the timing of administration . This could have significant implications for surgeries scheduled at different times of day and their effects on recovery.

Comparative Studies with Other Anesthetics

This compound has been compared with other inhalational anesthetics like sevoflurane and propofol regarding various outcomes such as intraoperative hemodynamics and postoperative cognitive function.

Findings from Comparative Studies

- A study indicated that this compound exhibited a larger vasodilatory effect than sevoflurane but had minimal clinical significance regarding intraoperative performance indicators .

- In terms of cognitive function post-anesthesia, this compound did not induce the same decline observed with isoflurane, suggesting a potentially safer profile concerning postoperative cognitive dysfunction .

Environmental Considerations

While this compound is effective as an anesthetic agent, it has been noted for its higher global warming potential compared to other agents like sevoflurane . This environmental impact may influence future recommendations and practices in anesthesiology.

作用機序

デスフルランの正確な作用機序は完全に解明されていません。 興奮性イオンチャネルを遮断し、抑制性イオンチャネルの活性を高めることが知られています。 デスフルランは、γ-アミノ酪酸(GABA)Aチャネル、グリシン受容体のアゴニストとして作用し、グルタミン酸受容体のアントゴニストとして作用します。 また、カリウム電位依存性チャネルを誘導し、NADH-ユビキノンレダクターゼ鎖1とカルシウム輸送ATPアーゼの両方を阻害します .

類似の化合物:

- ハロタン

- エンフルラン

- イソフルラン

- セボフルラン

比較: デスフルランは、血液への溶解度が低いため、急速な発現と消失を示すことから、これらの化合物の中で独特です。 ハロタン、エンフルラン、イソフルランとは異なり、デスフルランは効力は低いが、外来手術での効率性から好まれます。 セボフルランは、デスフルランと同様に、その急速な作用のために使用されますが、刺激臭が少なく、気道の刺激が少なくなります .

デスフルランの高コストと潜在的な環境への影響は注目すべき欠点であり、特定の地域におけるその制限に関する議論につながっています .

類似化合物との比較

- Halothane

- Enflurane

- Isoflurane

- Sevoflurane

Comparison: Desflurane is unique among these compounds due to its rapid onset and offset, attributed to its low solubility in blood. Unlike halothane, enflurane, and isoflurane, this compound has a lower potency but is preferred for its efficiency in outpatient surgeries. Sevoflurane, like this compound, is also used for its rapid action but is less pungent and causes fewer airway irritations .

This compound’s high cost and potential environmental impact are notable drawbacks, leading to discussions about its restriction in certain regions .

生物活性

Desflurane is a volatile anesthetic widely used in surgical procedures due to its rapid onset and recovery times. Its biological activity encompasses various mechanisms that influence cardiovascular, respiratory, and cellular responses. This article explores the biological activity of this compound, highlighting its effects on myocardial protection, cellular proliferation, and intraoperative hemodynamics, supported by relevant case studies and research findings.

1. Myocardial Protection

this compound has been shown to exert cardioprotective effects through several mechanisms:

- Mitochondrial Function : this compound enhances myocardial protection by stabilizing mitochondrial KATP channels, which reduces calcium overload and cell death during ischemic events. It activates protein kinase C (PKC) pathways and increases nitric oxide (NO) production, leading to reduced oxygen demand in cardiac tissues .

- Apoptosis Regulation : Research indicates that this compound inhibits the opening of the mitochondrial permeability transition pore (mPTP) by modulating the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. This regulation contributes to its protective effects against ischemic reperfusion injury .

2. Intraoperative Hemodynamics

this compound exhibits distinct hemodynamic effects compared to other anesthetics:

- Vasodilation : A randomized trial demonstrated that this compound produces a more potent vasodilatory effect than sevoflurane, leading to higher peripheral index (PI) values and lower mean arterial pressure (MAP) during surgery. The median PI was significantly higher in patients receiving this compound (3.1) compared to those receiving sevoflurane (2.6), indicating enhanced peripheral perfusion .

- Respiratory Events : However, this compound is associated with a higher incidence of respiratory adverse events, particularly in younger patients. Studies have shown that patients under this compound anesthesia required more interventions for respiratory management compared to those under isoflurane .

Cellular Effects

1. Cell Proliferation and Migration

Recent studies have explored the impact of this compound on cancer cell behavior:

- Ovarian Cancer Cells : Exposure to this compound has been linked to increased proliferation and migration of SKOV3 ovarian cancer cells. The anesthetic was found to downregulate specific microRNAs (miR-138), which are involved in cell migration and proliferation pathways . This suggests that this compound may influence tumor dynamics during surgical procedures.

Case Studies

Case Study 1: Myocardial Protection

A study involving isolated rat hearts demonstrated that this compound provided significant protection against ischemic damage by enhancing mitochondrial function and reducing oxidative stress markers. The findings support the hypothesis that volatile anesthetics can play a critical role in cardiac surgery by mitigating ischemic injury through mitochondrial stabilization .

Case Study 2: Intraoperative Outcomes

In a comparative analysis of recovery profiles between this compound and sevoflurane, patients receiving this compound experienced faster emergence from anesthesia, with a mean time to eye-opening of 5 minutes compared to 7.9 minutes for sevoflurane. This rapid recovery is beneficial for outpatient surgeries where quick discharge is desired .

Summary of Findings

| Mechanism/Effect | This compound | Sevoflurane |

|---|---|---|

| Myocardial Protection | Enhances mPTP stability; reduces apoptosis | Less effective in mPTP modulation |

| Vasodilatory Effect | More potent vasodilation | Less pronounced vasodilation |

| Cell Proliferation | Increases ovarian cancer cell proliferation | Variable effects |

| Recovery Time | Faster emergence from anesthesia | Slower emergence |

| Respiratory Adverse Events | Higher incidence in younger patients | Lower incidence |

特性

IUPAC Name |

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMFVXJLLWWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866606 | |

| Record name | Desflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS LIQUID., Colorless liquid. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

23.5 °C, 23.5 °C, 74.3 °F | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Negligible, 3.54e+00 g/L, Solubility in water: poor | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.44, Relative density (water = 1): 1.5 | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.44 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

The mechanism of inhalational anesthetics is still not fully understood. They can block excitatory ion channels and increase the activity of inhibitory ion channels. The most notable agonism is at the GABAA channel. Desflurane is also an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases. An older school of thought is the unitary theory of general anesthetic action, suggesting that desflurane affects the lipid bilayer of cells. Studies of other halogenated inhalational anesthetics have shown that the lipid bilayer spreads out more thinly as the anesthetic incorporates into the bilayer. However, the anesthetic does not bind to lipid heads or acyl chains of hydrocarbons in the bilayer. The effect of incorporating into the lipid bilayer is not well described. By incorporating into the lipid bilayer, anesthetics may introduce disorder in the lipids, leading to some indirect effect on ion channels. However, this theory remains controversial. | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

57041-67-5 | |

| Record name | Desflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57041-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desflurane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057041675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRS35BZ94Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。